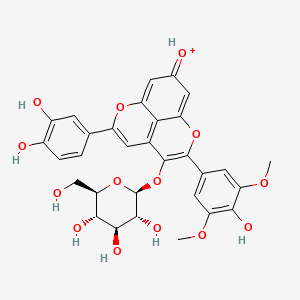
Pinotin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinotin A, also known as this compound, is a useful research compound. Its molecular formula is C31H29O14+ and its molecular weight is 625.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Formation
Pinotin A is characterized as a malvidin-3-O-β-D-glucoside 4-vinylcatechol adduct. The formation of this compound occurs predominantly during the aging of Pinotage wines, where conditions such as pH and oxidative states significantly influence its synthesis. Research has shown that the concentration of this compound increases exponentially with aging, particularly in wines aged between 2.5 to 4 years, despite a decrease in malvidin-3-glucoside levels .
Key Findings on this compound
- Formation Mechanism : The mechanism involves a three-step reaction including reversible addition reactions, decarboxylation, and autooxidation. Studies indicate that the autooxidation step is critical for the spontaneous production of this compound, with Gibbs free energy calculations confirming its feasibility .
- Impact on Wine Quality : Although this compound does not significantly affect the perceived color of red wines, it contributes to the overall complexity and stability of wine flavors . Its presence is associated with enhanced sensory qualities during wine tasting.
- Statistical Variations : Analysis of 50 Pinotage wines from various vintages revealed significant variations in this compound content influenced by factors such as grape variety, winemaking techniques, and storage conditions .
Data Table: Concentration of Key Compounds in Pinotage Wines
| Year | Malvidin-3-O-glucoside (mg/l) | Caffeic Acid (mg/l) | This compound (mg/l) |
|---|---|---|---|
| 2010 | 31.82 | Varies | Varies |
| 2011 | 28.50 | Varies | Varies |
| 2012 | 25.00 | Varies | Varies |
| 2013 | 22.50 | Varies | Varies |
| 2014 | 20.00 | Varies | Varies |
Note: The exact values for caffeic acid and this compound can vary based on specific wine samples and storage conditions.
Case Studies
- Aging Effects : In a study analyzing the aging process of Pinotage wines, researchers observed that while malvidin-3-O-glucoside concentrations decreased over time, the ratio of caffeic acid to malvidin-3-O-glucoside favored the formation of this compound, leading to its increased concentration .
- Comparative Analysis : Another investigation compared different red wine varieties and their respective anthocyanin derivatives, including this compound. Results indicated that while some wines showed higher concentrations of other pyranoanthocyanins like vitisin A, this compound was still significant in contributing to wine's aging characteristics .
特性
分子式 |
C31H29O14+ |
|---|---|
分子量 |
625.6 g/mol |
IUPAC名 |
[7-(3,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium |
InChI |
InChI=1S/C31H28O14/c1-40-21-6-13(7-22(41-2)25(21)36)29-30(45-31-28(39)27(38)26(37)23(11-32)44-31)15-10-18(12-3-4-16(34)17(35)5-12)42-19-8-14(33)9-20(43-29)24(15)19/h3-10,23,26-28,31-32,34-39H,11H2,1-2H3/p+1/t23-,26-,27+,28-,31+/m1/s1 |
InChIキー |
AVTUTJYTKKMVGB-BGXVWEPQSA-O |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O |
同義語 |
pinotin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















